Home > Products > Screening Compounds P60242 > 3-Phenyl-1-aminoguanidine hydroiodide
3-Phenyl-1-aminoguanidine hydroiodide - 56204-41-2

3-Phenyl-1-aminoguanidine hydroiodide

Catalog Number: EVT-2965967
CAS Number: 56204-41-2
Molecular Formula: C7H11IN4
Molecular Weight: 278.097
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-((1-(6-((4-Fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide

  • Compound Description: This compound exhibited potent in vitro anti-proliferative activity against several cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231, non-triple-negative breast cancer MCF-7 cells, human hepatocarcinoma HepG2 cells, and SMMC-7721 cells []. The activity against MDA-MB-231 was particularly noteworthy, being comparable to that of Doxorubicin []. Further investigations revealed that this compound induced apoptosis in MDA-MB-231 cells in a concentration-dependent manner [].
  • Compound Description: Several benzyl and phenyl guanidine hydrazone derivatives demonstrated potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli []. Notably, compound 9m, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, exhibited significant potency with MIC values in the low µg/mL range against both bacterial strains []. Some derivatives, including 9m, also showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) [].

Aminoguanidine bicarbonate

  • Compound Description: Aminoguanidine bicarbonate is reacted with organotin(IV) precursors to synthesize novel organotin(IV) complexes, including carbonate and semicarbazide derivatives []. The study aimed to investigate the coordination chemistry of aminoguanidine bicarbonate with organotin(IV) compounds, focusing on the structural characterization of the resulting complexes [].
  • Compound Description: These derivatives, designed for potent iNOS inhibitory activity, were synthesized from 1-benzoyl-3-[ 4-( benzimidazole-2-thio) phenyl] thioureas []. Preliminary pharmacological tests revealed that compounds I1, I8, and I10 exhibited stronger iNOS inhibitory activity than aminoguanidine [].
  • Compound Description: This study focused on the synthesis and evaluation of thiourea derivatives as iNOS inhibitors []. The research found that all synthesized compounds exhibited iNOS inhibitory activity []. In particular, compounds 6e-6i demonstrated greater potency than the reference compound aminoguanidine [].

S-Alkyl(or aralkyl)-1-alkyl (or aryl)-3-[4-(benzimidazole-2-mercapto)phenyl] Isothioureas

  • Compound Description: This research explored the synthesis and iNOS inhibitory activity of a series of S-alkyl(or aralkyl)-N-[4-(benzimidazole-2-mercapto) phenyl] isothioureas and S-alkyl(or aralkyl)-1-alkyl(or aryl)-3-[4-(benzimidazole-2-mercapto) phenyl] isothioureas []. Results from preliminary pharmacological tests indicated that most of these compounds could inhibit iNOS. Notably, compounds 6b, 8d, and 8f exhibited comparable iNOS inhibitory activity to the control aminoguanidine [].
Overview

3-Phenyl-1-aminoguanidine hydroiodide is a chemical compound with the molecular formula C7_7H10_{10}N4_4I. It is a derivative of aminoguanidine, which is recognized for its various applications in medicinal chemistry and organic synthesis. This compound is primarily utilized in research settings due to its unique properties and potential biological activities, particularly in the development of enzyme inhibitors and other bioactive molecules.

Source

The compound can be synthesized through various chemical reactions involving precursors like phenylhydrazine and cyanamide, followed by treatment with hydroiodic acid. It serves as a building block for more complex organic molecules and heterocycles, making it valuable in both academic and industrial chemistry.

Classification

3-Phenyl-1-aminoguanidine hydroiodide belongs to the class of guanidine derivatives. Guanidines are characterized by their high basicity and ability to form hydrogen bonds, which contribute to their diverse chemical reactivity and biological activities.

Synthesis Analysis

Methods

The synthesis of 3-Phenyl-1-aminoguanidine hydroiodide typically involves the following steps:

  1. Reaction of Phenylhydrazine with Cyanamide: This initial step forms an intermediate compound that is crucial for the subsequent reaction.
  2. Addition of Hydroiodic Acid: The hydroiodic acid facilitates the conversion of the intermediate into 3-Phenyl-1-aminoguanidine hydroiodide.

Technical Details

The reaction conditions require careful control of temperature and pH to ensure high yield and purity. In an industrial context, automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .

Molecular Structure Analysis

3-Phenyl-1-aminoguanidine hydroiodide features a planar structure typical of guanidine derivatives, which allows for effective interactions in biochemical pathways. The presence of the phenyl group contributes to its unique properties compared to simpler guanidines.

Structural Data

  • Molecular Formula: C7_7H10_{10}N4_4I
  • Molecular Weight: Approximately 256.08 g/mol
  • Chemical Structure: The compound consists of a central guanidine moiety substituted with a phenyl group, enhancing its reactivity and interaction capabilities.
Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-aminoguanidine hydroiodide can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Reduction can yield different amine derivatives.
  • Substitution: Participates in nucleophilic substitution where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

For these reactions, common reagents include:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Sodium azide or thiolates under mild conditions .

Major Products Formed

The reactions lead to various substituted guanidines, amines, and other nitrogen-containing heterocycles depending on specific reaction conditions.

Mechanism of Action

Process

The mechanism of action for 3-Phenyl-1-aminoguanidine hydroiodide involves its interaction with biological targets through hydrogen bonding and electrostatic interactions due to its basic nature. The guanidine functional group is known for its ability to stabilize charged species, thereby influencing biochemical pathways.

Data

Research indicates that guanidine derivatives exhibit a wide range of biological activities, including antimicrobial properties and potential roles as enzyme inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data is not universally established but can vary based on purity.

Chemical Properties

3-Phenyl-1-aminoguanidine hydroiodide is soluble in polar solvents due to its ionic nature imparted by the hydroiodide salt formation. Its reactivity profile allows it to participate in various synthetic transformations, making it a versatile intermediate in organic synthesis .

Applications

3-Phenyl-1-aminoguanidine hydroiodide has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biology: Utilized in studies involving enzyme inhibitors and as a precursor for biologically active molecules.
  • Industry: Employed in producing specialty chemicals and as a reagent in various industrial processes .

This compound's unique properties make it valuable in both academic research settings and industrial applications, particularly in the fields of medicinal chemistry and organic synthesis.

Synthetic Methodologies and Reaction Pathways

Design Strategies for Aminoguanidine-Based Hybrid Scaffolds

The strategic design of hybrid scaffolds incorporating the aminoguanidine pharmacophore focuses on enhancing biological activity through structural diversification. 3-Phenyl-1-aminoguanidine hydroiodide serves as a versatile precursor for constructing such hybrids, particularly via conjugation with nitrogen-containing heterocycles. Modern approaches emphasize molecular hybridization, where the aminoguanidine moiety is covalently linked to complementary bioactive fragments to exploit synergistic effects. Notably, the 1,2,4-triazole ring system is frequently integrated due to its known antimicrobial properties and favorable pharmacokinetic profile. Research demonstrates that coupling 3-phenyl-1-aminoguanidine with 1,2,4-triazolyl derivatives yields compounds exhibiting potent activity against multidrug-resistant bacterial strains (MIC values: 2–8 µg/mL against S. aureus and E. coli), attributed to enhanced membrane permeability and disruption capabilities [2]. Patent literature further supports this strategy, revealing phenyl-pyrrole-aminoguanidine hybrids designed to modulate histamine receptors or metabolic enzymes, though specific biological data for the phenyl-substituted variant remains proprietary [7]. The hybrid design must balance lipophilicity and hydrogen-bonding capacity to optimize cellular uptake while retaining the aminoguanidine’s inherent nucleophilic reactivity for target engagement.

Table 1: Hybrid Scaffold Design Strategies Using 3-Phenyl-1-aminoguanidine

Hybrid ComponentConjugation MethodKey Structural FeaturesReported Bioactivity
1,2,4-TriazoleCyclocondensationTrifluoromethylbenzyl substituentsAntibacterial (MIC: 2 µg/mL vs B. subtilis) [2]
PyrroleNucleophilic substitutionNitro/aminoaryl modificationsNeuromodulatory applications [7]
SuccinimideRing-opening/cyclizationAliphatic/aromatic amide linkagesKinase inhibition potential [3]

Condensation Reactions Involving Halogenated Salicylaldehydes

Condensation of 3-phenyl-1-aminoguanidine with halogenated salicylaldehydes represents a key pathway for generating Schiff base derivatives with enhanced chelating and bioactive properties. This nucleophilic addition-elimination reaction proceeds via attack of the aminoguanidine’s primary amino group on the aldehyde carbonyl, followed by dehydration. Electron-withdrawing halogens (e.g., Cl, Br) at the ortho-position of salicylaldehydes significantly influence reaction kinetics and product stability. The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the imine nitrogen, stabilizing the resulting hydrazone and enabling potential tautomerization toward keto-enol forms. While classical methods require reflux in ethanol (4–16 hours, yields: 40–70%), modern adaptations employ Brønsted acid-surfactant catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media. This approach leverages micellar catalysis to concentrate hydrophobic reactants, improving efficiency and sustainability. The halogen atoms serve dual roles: they modulate electronic effects during condensation and provide sites for post-synthetic metal coordination, which is critical for developing antimicrobial or catalytic agents [4] [6].

Optimization of Hydrazone Formation Under Mild Catalytic Conditions

Traditional hydrazone synthesis from 3-phenyl-1-aminoguanidine suffers from harsh conditions (acid reflux, prolonged heating), prompting the adoption of advanced catalytic systems and energy inputs. Key optimizations include:

  • Ultrasound Irradiation: Utilizing ultrasound (40 kHz, 300 W) with DBSA catalysis reduces reaction times from hours to minutes (15–25 min) while boosting yields to >90%. Cavitation effects enhance mass transfer and reagent mixing, particularly beneficial for water-insoluble carbonyl partners like bischalcones [4].
  • Microwave Assistance: Sealed-vessel microwave irradiation (170–180°C, 25 min) in acetonitrile enables efficient cyclocondensations with volatile carboxylic acids, minimizing sublimation losses. This method achieves yields up to 79% for triazole formation, crucial for handling labile aliphatic acids incompatible with open-vessel techniques [3] [6].
  • Catalyst Screening: DBSA outperforms mineral acids (HCl) due to its surfactant properties, forming emulsion droplets that increase interfacial area. Optimization studies confirm 0.5 mmol DBSA per mmol substrate as ideal, with excess catalyst not improving yields significantly [4].

Table 2: Reaction Optimization Parameters for Hydrazone Formation

ConditionTraditional MethodOptimized ProtocolEfficiency Gain
TemperatureReflux (~78°C)Ultrasound (50°C) / Microwave (170°C)Energy reduction >40%
Time4–16 hours15–50 minutesTime reduction ~90%
SolventAnhydrous ethanolWater/acetonitrileGreen chemistry alignment
Yield40–70%75–96%Yield improvement ≥25%

Post-Synthetic Modifications for Enhanced Bioactivity

Post-synthetic functionalization of the 3-phenyl-1-aminoguanidine core enables fine-tuning of bioactivity without redesigning the core scaffold. Primary strategies include:

  • N-Acylation: Treatment with acid chlorides or anhydrides introduces amide groups at the terminal amino moiety. For example, coupling with succinic anhydride generates N-guanidinosuccinimide intermediates, which undergo ring-opening with amines to yield triazole-containing propanamides. These derivatives demonstrate improved membrane permeability in bacterial studies, correlating with enhanced antibacterial potency [3].
  • Heterocycle Fusion: Cyclization with formic acid affords 3-amino-1,2,4-triazoles, expanding the heterocyclic architecture. Incorporating electron-withdrawing groups (e.g., trifluoromethylbenzyl) at this stage significantly elevates activity against resistant pathogens. Compound 5f (derived from phenyl-aminoguanidine hybrid) exhibits MIC values of 4 µg/mL against MRSA, attributed to outer membrane disruption visualized via TEM [2] [6].
  • Metal Complexation: The hydrazone products from halogenated salicylaldehydes act as polydentate ligands for transition metals (Cu²⁺, Zn²⁺). Complexation modulates electron distribution and lipophilicity, often enhancing bioactivity. While specific complexes of 3-phenyl-1-aminoguanidine require further study, analogous aminoguanidine-metal systems show promise in anticancer and antimicrobial applications [4].

Table 3: Bioactivity Enhancement via Post-Synthetic Modifications

ModificationReagent/ConditionKey Structural ChangeBiological Outcome
Triazole formationCyclocondensation with carboxylic acids (MW, 170°C)5-Substituted-3-amino-1,2,4-triazoleAntibacterial vs MDR E. coli (MIC: 4 µg/mL) [2] [6]
TrifluoromethylbenzylationNucleophilic substitutionEnhanced lipophilicity (log P)Improved outer membrane permeabilization [2]
Succinimide ring-openingAliphatic amines (MW, 170°C)Amide-linked tertiary aminesKinase inhibition potential [3]

Note: MIC = Minimum Inhibitory Concentration; MDR = Multi-Drug Resistant; MW = Microwave Irradiation.

The methodologies outlined herein establish 3-phenyl-1-aminoguanidine hydroiodide as a synthetically adaptable scaffold. Strategic hybridization, reaction optimization, and targeted derivatization collectively enable the rational design of novel bioactive agents addressing unmet medical needs, particularly against resistant pathogens.

Properties

CAS Number

56204-41-2

Product Name

3-Phenyl-1-aminoguanidine hydroiodide

IUPAC Name

1-amino-2-phenylguanidine;hydroiodide

Molecular Formula

C7H11IN4

Molecular Weight

278.097

InChI

InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H

InChI Key

LSWGLZIOXCIOMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(N)NN.I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.